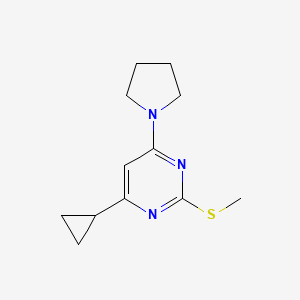![molecular formula C15H25ClN2 B6463516 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride CAS No. 2640885-83-0](/img/structure/B6463516.png)
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride (CHDM) is an organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in a variety of chemical reactions. CHDM is also used as a catalyst in the synthesis of certain organic compounds and as a reagent in the preparation of certain pharmaceuticals. CHDM has been studied extensively in the scientific research field due to its wide range of applications.
科学研究应用
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the analysis of organic compounds. In addition, this compound is used as a catalyst in the synthesis of certain organic compounds, including peptides and proteins. This compound is also used in the preparation of certain pharmaceuticals, including antibiotics and anti-inflammatory agents.
作用机制
The mechanism of action of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride is not completely understood. However, it is believed that this compound acts as a catalyst in the synthesis of certain organic compounds by promoting the formation of covalent bonds between molecules. In addition, this compound is believed to act as a reagent in the preparation of certain pharmaceuticals by promoting the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have certain beneficial effects on the human body. For example, it has been suggested that this compound may act as an anti-inflammatory agent by reducing inflammation in the body. In addition, this compound has been suggested to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
The use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in laboratory experiments provides a number of advantages. For example, it is a relatively inexpensive reagent and can be used in a variety of reactions. In addition, this compound is relatively stable and can be stored for extended periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and must be used in aqueous solutions. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.
未来方向
There are a number of potential future directions for the use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in the scientific research field. For example, further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic effects. In addition, further research is needed to determine the optimal conditions for the synthesis of this compound and its use in the synthesis of organic compounds. Finally, further research is needed to determine the potential applications of this compound in the field of drug discovery and development.
合成方法
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of cyclohexylamine with dimethylaniline in the presence of an acid catalyst. The reaction is carried out at room temperature and typically yields a high yield of this compound. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium cyanoborohydride, and sodium hypochlorite.
属性
IUPAC Name |
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.ClH/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14;/h6-8,11,14,16H,3-5,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVDVIFWVVJFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNC2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)
![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)